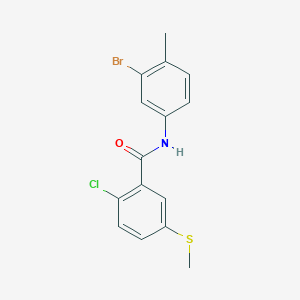
N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methylsulfanyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, undergoes bromination using bromine in the presence of a suitable solvent to yield 3-bromo-4-methylphenylamine.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methylsulfanylation: The chlorinated intermediate is treated with a methylsulfanylating agent, such as methylthiolate, to introduce the methylsulfanyl group.
Amidation: Finally, the resulting intermediate is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: The bromine and chlorine atoms can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine, chlorine, and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
- N-(3-bromo-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
- N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-benzyl-3-bromo-4-methylbenzenesulfonamide
Comparison:
- N-(3-bromo-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide: Similar in structure but with a methoxy group instead of a chloro group, which may affect its reactivity and binding properties.
- N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can significantly alter its electronic properties and interactions with molecular targets.
- N-benzyl-3-bromo-4-methylbenzenesulfonamide: Features a benzenesulfonamide moiety, which may influence its solubility and biological activity.
The uniqueness of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide lies in its specific combination of bromine, chlorine, and methylsulfanyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H13BrClNOS |
|---|---|
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
N-(3-bromo-4-methylphenyl)-2-chloro-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H13BrClNOS/c1-9-3-4-10(7-13(9)16)18-15(19)12-8-11(20-2)5-6-14(12)17/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
HAGVOAAWSHQUOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















